IMB-301

Description

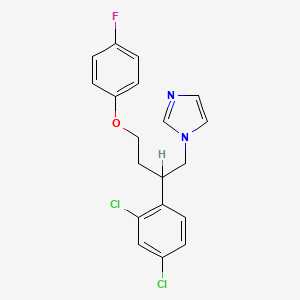

The exact mass of the compound 3-(2,4-Dichlorophenyl)-4-(1H-imidazol-1-yl)butyl 4-fluorophenyl ether is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 301209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-4-(4-fluorophenoxy)butyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2FN2O/c20-15-1-6-18(19(21)11-15)14(12-24-9-8-23-13-24)7-10-25-17-4-2-16(22)3-5-17/h1-6,8-9,11,13-14H,7,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKXBOJPHOEMQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64009-84-3 | |

| Record name | 3-(2,4-Dichlorophenyl)-4-(1H-imidazol-1-yl)butyl 4-fluorophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064009843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC301209 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide on the Interaction Between IMB-301 and APOBEC3G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the small molecule inhibitor IMB-301 and the human antiviral protein APOBEC3G (hA3G). The document details the mechanism of action, quantitative binding data, and the experimental protocols used to characterize this interaction, which holds promise for the development of novel anti-HIV-1 therapeutics.

Core Interaction: this compound and APOBEC3G

This compound is a specific inhibitor of HIV-1 replication that functions by directly interacting with the host restriction factor APOBEC3G.[1] The primary mechanism of this compound involves the disruption of the interaction between hA3G and the HIV-1 viral infectivity factor (Vif) protein.[1] By binding to hA3G, this compound prevents Vif from targeting hA3G for proteasomal degradation, thereby restoring the cell's natural antiviral activity.[1]

Quantitative Binding and Antiviral Activity

The interaction between this compound and hA3G has been quantified, and its antiviral efficacy has been determined in cell-based assays. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Cell Line | Assay | Reference |

| Binding Affinity (KD) | 1.98 µM | - | Biolayer Interferometry (BLI) | Ma L, et al. (2018) |

| IC50 (HIV-1 Replication) | 8.63 µM | H9 cells | p24 Antigen ELISA | Ma L, et al. (2018) |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the this compound and APOBEC3G interaction.

Biolayer Interferometry (BLI) Assay for Binding Affinity

This protocol details the determination of the binding affinity between this compound and hA3G using an Octet RED96 system.

Objective: To quantify the binding kinetics and determine the equilibrium dissociation constant (KD) of the this compound-hA3G interaction.

Materials:

-

Purified recombinant human APOBEC3G (hA3G) protein

-

This compound compound

-

Octet RED96 instrument (ForteBio)

-

Streptavidin (SA) biosensors (ForteBio)

-

Kinetics Buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)

-

96-well black microplate

Procedure:

-

Protein Biotinylation: Biotinylate purified hA3G using a standard NHS-biotin conjugation kit according to the manufacturer's instructions. Remove excess unconjugated biotin by dialysis or using a desalting column.

-

Assay Setup:

-

Hydrate the Streptavidin (SA) biosensors in Kinetics Buffer for at least 10 minutes.

-

Prepare a serial dilution of this compound in Kinetics Buffer in the 96-well plate. Include a buffer-only well as a reference.

-

Add biotinylated hA3G to designated wells for immobilization onto the biosensors.

-

-

BLI Measurement (Octet RED96):

-

Baseline: Equilibrate the biosensors in Kinetics Buffer for 60 seconds.

-

Loading: Immobilize biotinylated hA3G onto the SA biosensors by dipping them into the wells containing the protein until a stable signal is achieved.

-

Baseline: Establish a new baseline for the loaded biosensors in Kinetics Buffer for 60 seconds.

-

Association: Transfer the biosensors to the wells containing the serial dilutions of this compound and record the association for 120 seconds.

-

Dissociation: Move the biosensors to wells containing only Kinetics Buffer and record the dissociation for 120 seconds.

-

-

Data Analysis:

-

Reference-subtract the data using the buffer-only sensorgrams.

-

Fit the association and dissociation curves to a 1:1 binding model using the Octet Data Analysis software to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

Vif-Mediated APOBEC3G Degradation Assay

This protocol describes a cell-based assay to assess the ability of this compound to inhibit the Vif-induced degradation of hA3G.

Objective: To determine if this compound can rescue hA3G from degradation in the presence of HIV-1 Vif.

Materials:

-

HEK293T cells

-

Expression plasmids: pCDNA-hA3G-HA, pCDNA-Vif, and an empty vector control.

-

Lipofectamine 2000 or a similar transfection reagent.

-

This compound compound

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Antibodies: anti-HA, anti-Vif, and anti-β-actin (as a loading control).

-

Western blot reagents and equipment.

Procedure:

-

Cell Transfection:

-

Seed HEK293T cells in 6-well plates.

-

Co-transfect the cells with the pCDNA-hA3G-HA and pCDNA-Vif expression plasmids. As a control, co-transfect pCDNA-hA3G-HA with an empty vector.

-

-

Compound Treatment:

-

At 24 hours post-transfection, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After 24 hours of treatment, wash the cells with PBS and lyse them in cell lysis buffer.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against HA (to detect hA3G), Vif, and β-actin.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities for HA-hA3G and normalize them to the β-actin loading control.

-

Compare the levels of hA3G in the presence and absence of Vif and with different concentrations of this compound.

-

HIV-1 Replication Inhibition Assay (p24 Antigen ELISA)

This protocol outlines the method to determine the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 replication.

Objective: To measure the potency of this compound in inhibiting HIV-1 production in a susceptible cell line.

Materials:

-

H9 T-lymphocyte cell line (or other susceptible cell line).

-

HIV-1 viral stock (e.g., NL4-3).

-

This compound compound.

-

RPMI-1640 medium with 10% FBS.

-

HIV-1 p24 Antigen ELISA kit.

-

96-well cell culture plates.

Procedure:

-

Cell Infection and Treatment:

-

Seed H9 cells in a 96-well plate.

-

Pre-treat the cells with a serial dilution of this compound for 2 hours.

-

Infect the cells with a known amount of HIV-1.

-

Maintain the infected cells in the presence of the corresponding concentrations of this compound.

-

-

Sample Collection:

-

Collect the cell culture supernatants at specific time points post-infection (e.g., day 3, 5, and 7).

-

-

p24 Antigen ELISA:

-

Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the percentage of p24 inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits HIV-1 replication by 50%, using a non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in APOBEC3G regulation and the experimental workflows described above.

Caption: Mechanism of this compound action on the Vif-APOBEC3G axis.

Caption: Workflow for determining this compound and hA3G binding affinity.

Caption: Signaling pathways involved in the regulation of APOBEC3G expression.

References

The Role of IMB-301 in Preventing Vif-mediated hA3G Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor IMB-301 and its mechanism of action in preventing the degradation of the host antiviral factor, human Apolipoprotein B mRNA-editing enzyme-catalytic polypeptide-like 3G (hA3G), mediated by the HIV-1 viral infectivity factor (Vif). This document outlines the core molecular interactions, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a specific inhibitor of HIV-1 replication that functions by protecting the cellular restriction factor hA3G from degradation.[1] The HIV-1 Vif protein is essential for viral pathogenesis as it counteracts the potent antiviral activity of hA3G. Vif achieves this by forming an E3 ubiquitin ligase complex with cellular factors, which then targets hA3G for polyubiquitination and subsequent proteasomal degradation.[2] This action prevents the incorporation of hA3G into newly forming virions.

This compound intervenes in this process by directly binding to hA3G.[1][3] This binding sterically hinders the interaction between Vif and hA3G, effectively shielding hA3G from recognition by the Vif-E3 ligase complex.[1] As a result, Vif-mediated ubiquitination and degradation of hA3G are inhibited. This leads to an increase in the intracellular concentration of hA3G and promotes its packaging into progeny HIV-1 virions. The encapsidated hA3G then exerts its antiviral effect in the next round of infection by inducing hypermutation of the viral cDNA during reverse transcription.[4]

dot

Caption: Vif-mediated hA3G degradation and this compound's inhibitory action.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Antiviral Activity of this compound

| Cell Line | Virus Strain | Assay Type | Parameter | Value (µM) | Reference |

| H9 | HIV-1 (NL4-3) | HIV-1 Replication Assay | IC50 | 8.63 | |

| SupT1 | HIV-1 (NL4-3) | HIV-1 Replication Assay | IC50 | > 20 | [1] |

Table 2: Effect of this compound on hA3G Expression in the Presence of Vif

| Compound | Concentration (µM) | Cell Line | Fold Increase in hA3G-HA Level | Reference |

| This compound | 10 | 293T | ~2.5 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Lines and Reagents

-

Cell Lines:

-

HEK293T cells were used for transfection experiments.

-

H9 and SupT1 T-cell lines were used for HIV-1 infection assays.

-

TZM-bl indicator cells were used to measure viral infectivity.

-

-

Plasmids:

-

pNL4-3: HIV-1 proviral DNA

-

pcDNA3.1-hA3G-HA: Human A3G with a C-terminal HA tag

-

pCMV-Vif: HIV-1 Vif expression vector

-

-

Compound:

-

This compound was dissolved in DMSO to prepare stock solutions.

-

Octet Biolayer Interferometry (BLI) Assay for this compound and hA3G Binding

This assay was performed to confirm the direct binding of this compound to hA3G.

dot

Caption: Workflow for the Octet Biolayer Interferometry assay.

Protocol:

-

Biosensor Hydration: Streptavidin (SA) biosensors were hydrated in kinetics buffer for at least 10 minutes.

-

Protein Immobilization: Biotinylated recombinant human A3G protein was loaded onto the SA biosensors.

-

Baseline Establishment: A stable baseline was established by dipping the biosensors into kinetics buffer.

-

Association: The biosensors were then moved into wells containing various concentrations of this compound to measure the association rate (kon).

-

Dissociation: Subsequently, the biosensors were moved back into wells with kinetics buffer to measure the dissociation rate (koff).

-

Data Analysis: The binding and dissociation curves were analyzed using the Octet software to determine the equilibrium dissociation constant (Kd).

Vif-mediated hA3G Degradation Assay (Western Blot)

This assay was used to assess the ability of this compound to protect hA3G from Vif-induced degradation.

Protocol:

-

Cell Transfection: HEK293T cells were co-transfected with plasmids expressing hA3G-HA and Vif.

-

Compound Treatment: Following transfection, cells were treated with various concentrations of this compound or DMSO as a control.

-

Cell Lysis: After 24-48 hours, cells were harvested and lysed.

-

Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of total protein were resolved by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was probed with primary antibodies against HA (to detect hA3G-HA), Vif, and a loading control (e.g., β-actin).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the hA3G-HA bands was quantified and normalized to the loading control to determine the relative level of hA3G.

HIV-1 Replication Assay

This assay was performed to evaluate the antiviral activity of this compound in T-cell lines.

Protocol:

-

Cell Infection: H9 or SupT1 cells were infected with the HIV-1 NL4-3 virus.

-

Compound Treatment: The infected cells were then cultured in the presence of serial dilutions of this compound.

-

Virus Production: The culture supernatants were collected at different time points post-infection.

-

Infectivity Measurement: The amount of infectious virus in the supernatants was quantified by infecting TZM-bl indicator cells.

-

Luciferase Assay: The infectivity in TZM-bl cells was determined by measuring the luciferase activity, which is proportional to the amount of infectious virus.

-

Data Analysis: The IC50 values were calculated from the dose-response curves of viral inhibition.

Virion Incorporation of hA3G Assay

This assay was conducted to determine if this compound treatment leads to increased packaging of hA3G into HIV-1 virions.

dot

Caption: Experimental workflow for analyzing hA3G incorporation into virions.

Protocol:

-

Cell Transfection: HEK293T cells were co-transfected with an HIV-1 proviral DNA construct and a plasmid expressing hA3G-HA.

-

Compound Treatment: The cells were then treated with this compound or DMSO.

-

Virion Collection: The culture supernatant containing progeny virions was collected.

-

Virion Purification: Virions were purified from the supernatant, for example, by ultracentrifugation through a sucrose cushion.

-

Virion Lysis: The purified virions were lysed to release their protein content.

-

Western Blot Analysis: The virion lysates were analyzed by Western blotting using antibodies against the HA tag (to detect hA3G-HA) and HIV-1 p24 (as a control for virion content).

Conclusion

This compound represents a promising class of anti-HIV-1 compounds that function by targeting a host-virus protein-protein interaction. By binding to hA3G, this compound effectively prevents Vif-mediated degradation of this crucial antiviral factor, leading to the inhibition of HIV-1 replication. The experimental data and protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working on novel HIV-1 therapeutics. Further studies to determine the precise binding site of this compound on hA3G and to optimize its potency and pharmacokinetic properties are warranted.

References

- 1. Identification of small molecule compounds targeting the interaction of HIV-1 Vif and human APOBEC3G by virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Vif-Mediated Degradation of APOBEC3G through Competitive Binding of Core-Binding Factor Beta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

IMB-301: A Novel Anti-Retroviral Agent Targeting the HIV-1 Vif-APOBEC3G Interaction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

IMB-301 is a novel small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) replication. It employs a unique mechanism of action, targeting the interaction between the viral infectivity factor (Vif) and the human cellular restriction factor, apolipoprotein B mRNA-editing enzyme-catalytic polypeptide-like 3G (APOBEC3G or hA3G). By disrupting this interaction, this compound rescues hA3G from Vif-mediated proteasomal degradation, allowing the host cell to leverage its natural anti-viral defenses. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key in vitro efficacy data, and detailed experimental protocols for its characterization.

Introduction

The HIV-1 Vif protein is a critical virulence factor that counteracts the potent anti-viral activity of the hA3G cytidine deaminase. In the absence of Vif, hA3G is incorporated into budding virions and induces catastrophic G-to-A hypermutations in the viral genome during reverse transcription, rendering the virus non-infectious. Vif overcomes this host defense by binding to hA3G and targeting it for ubiquitination and subsequent degradation by the proteasome. The Vif-hA3G interface, therefore, represents a compelling target for the development of new anti-retroviral therapies.

This compound has been identified as a specific inhibitor of the Vif-hA3G interaction. This guide details the pre-clinical in vitro profile of this compound, providing researchers and drug development professionals with the foundational knowledge for further investigation and development.

Mechanism of Action

This compound's anti-retroviral activity stems from its ability to directly interfere with the protein-protein interaction between HIV-1 Vif and human APOBEC3G. The proposed signaling pathway is as follows:

Caption: Mechanism of action of this compound.

By binding to hA3G, this compound allosterically inhibits its interaction with Vif. This prevents the formation of the Vif-hA3G complex and subsequent ubiquitination and degradation of hA3G. The stabilized hA3G is then free to be encapsidated into newly forming HIV-1 virions, where it can exert its mutagenic effect on the viral genome, leading to the inhibition of viral replication.

In Vitro Efficacy and Cytotoxicity

The anti-viral activity and cytotoxicity of this compound have been evaluated in cell-based assays. The key quantitative data are summarized in the table below.

| Parameter | Cell Line | Value | Reference |

| IC50 (50% Inhibitory Concentration) | H9 | 8.63 µM | [1] |

| Therapeutic Index (in vitro) | - | >200 (for related compounds IMB-26/35) | [2] |

Note: The therapeutic index is calculated as CC50/IC50. While the specific CC50 for this compound is not publicly available, related compounds with the same mechanism of action have demonstrated a high therapeutic index, suggesting low cytotoxicity at effective concentrations.

Experimental Protocols

The following sections detail the general methodologies for the key experiments used to characterize this compound.

HIV-1 Replication Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit HIV-1 replication in a susceptible T-cell line.

Caption: Workflow for the HIV-1 Replication Inhibition Assay.

Protocol:

-

Cell Culture: H9 cells, a human T-cell line permissive to HIV-1 infection, are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).

-

Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations in cell culture medium.

-

Assay Procedure:

-

H9 cells are seeded in a 96-well plate.

-

Serial dilutions of this compound are added to the wells.

-

Cells are then infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3).

-

The plate is incubated at 37°C in a 5% CO2 incubator for a period of 7 days to allow for multiple rounds of viral replication.

-

-

Endpoint Measurement: After the incubation period, the cell culture supernatant is collected. The concentration of the HIV-1 p24 capsid protein in the supernatant, which is a marker of viral replication, is quantified using a commercial p24 antigen capture ELISA kit.[3]

-

Data Analysis: The percentage of inhibition of p24 production at each concentration of this compound is calculated relative to a virus control (no compound). The IC50 value, the concentration of the compound that inhibits viral replication by 50%, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Vif-hA3G Interaction Assay (Fluorescence Polarization)

This biochemical assay is used to quantify the inhibitory effect of this compound on the direct interaction between Vif and hA3G.

Caption: Principle of the Fluorescence Polarization Assay.

Protocol:

-

Reagent Preparation:

-

Recombinant purified hA3G protein.

-

A short peptide derived from Vif that is known to bind to hA3G, chemically synthesized and labeled with a fluorescent probe (e.g., fluorescein).

-

This compound in a suitable buffer.

-

-

Assay Procedure:

-

The fluorescently labeled Vif peptide is incubated with purified hA3G protein in a microplate.

-

In the absence of an inhibitor, the binding of the small fluorescent peptide to the much larger hA3G protein results in a slower tumbling rate of the complex, leading to a high fluorescence polarization signal.[4][5]

-

This compound is added to the mixture at various concentrations.

-

If this compound disrupts the Vif-hA3G interaction, the fluorescent peptide will be displaced from hA3G, resulting in a faster tumbling rate and a decrease in the fluorescence polarization signal.[6]

-

-

Data Acquisition and Analysis:

-

The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

-

The IC50 value for the inhibition of the interaction is determined by plotting the change in fluorescence polarization against the concentration of this compound.

-

Cytotoxicity Assay

This assay is performed to determine the concentration at which this compound becomes toxic to cells, which is crucial for assessing its therapeutic window.

Protocol:

-

Cell Culture: H9 cells (or other relevant cell lines) are cultured as described previously.

-

Assay Procedure:

-

Cells are seeded in a 96-well plate.

-

Serial dilutions of this compound are added to the wells.

-

The plate is incubated for the same duration as the anti-viral assay (e.g., 7 days).

-

-

Endpoint Measurement: Cell viability is assessed using a standard method, such as the MTT or MTS assay. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.

-

Data Analysis: The percentage of cytotoxicity is calculated for each concentration of this compound compared to an untreated cell control. The CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.

Conclusion

This compound is a promising novel anti-retroviral agent that targets a key HIV-1 dependency factor, the Vif protein. By inhibiting the Vif-hA3G interaction, this compound restores a natural host defense mechanism against HIV-1. The in vitro data indicate potent anti-viral activity at concentrations that are suggested to be non-toxic. The detailed experimental protocols provided in this guide offer a framework for the further evaluation and characterization of this compound and other compounds in this class. Further preclinical development, including in vivo efficacy and safety studies, is warranted to fully assess the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small Molecular Compounds Inhibit HIV-1 Replication through Specifically Stabilizing APOBEC3G - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ablinc.com [ablinc.com]

- 4. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

In-Depth Technical Guide: Discovery and Synthesis of IMB-301, an Inhibitor of HIV-1 Vif-Mediated APOBEC3G Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMB-301 is a novel small molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication. It functions by targeting the interaction between the viral infectivity factor (Vif) and the host cellular restriction factor, human apolipoprotein B mRNA-editing enzyme-catalytic polypeptide-like 3G (hA3G). By binding to hA3G, this compound prevents Vif-mediated ubiquitination and subsequent proteasomal degradation of hA3G, thereby restoring the cell's innate antiviral activity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and a proposed synthesis of this compound, along with detailed experimental protocols for its biological characterization.

Discovery of this compound

This compound was identified through a virtual screening approach aimed at discovering small molecules that could disrupt the interaction between HIV-1 Vif and hA3G. The discovery process involved homology modeling of the hA3G structure, followed by the screening of a compound library to identify potential binders to a putative Vif-binding site on hA3G.

Virtual Screening Workflow

The virtual screening process to identify potential hA3G binders is outlined in the diagram below. This multi-step process filtered a large compound library to a manageable number of candidates for biological evaluation.

Caption: Workflow for the virtual screening process that led to the identification of this compound.

Mechanism of Action

This compound exerts its anti-HIV-1 activity by disrupting the Vif-hA3G protein-protein interaction. In HIV-1 infected cells, the viral protein Vif targets hA3G for proteasomal degradation, thus neutralizing its antiviral function. This compound binds directly to hA3G, preventing Vif from recognizing and binding to it. This preserves the intracellular levels of hA3G, allowing it to be incorporated into budding virions where it can induce hypermutation of the viral DNA during reverse transcription, leading to non-infectious viral particles.

Signaling Pathway of Vif-mediated hA3G Degradation and its Inhibition by this compound

The following diagram illustrates the molecular pathway of Vif-induced hA3G degradation and the mechanism of inhibition by this compound.

Caption: Mechanism of this compound action in preventing Vif-mediated hA3G degradation.

Quantitative Data

The biological activity of this compound has been quantified in cell-based assays. A summary of the key data is presented below.

| Parameter | Cell Line | Value | Reference |

| IC50 (HIV-1 Replication) | H9 cells | 8.63 µM | [1] |

Synthesis of this compound

A detailed, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. However, based on the chemical structure of this compound, N-(2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-3-(4-fluorophenoxy)propan-1-amine, a plausible synthetic route can be proposed. This route would likely involve the synthesis of two key intermediates followed by their coupling.

Proposed Synthetic Route

The proposed synthesis involves the preparation of 2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine and 3-(4-fluorophenoxy)propanal, followed by a reductive amination reaction.

Caption: Proposed synthetic pathway for the preparation of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Co-Immunoprecipitation of Vif and hA3G

This protocol is designed to assess the ability of this compound to disrupt the interaction between HIV-1 Vif and hA3G in a cellular context.

Materials:

-

HEK293T cells

-

Expression plasmids for HA-tagged hA3G and HIV-1 Vif

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-HA antibody

-

Protein A/G agarose beads

-

Anti-Vif antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Seed HEK293T cells in 10 cm dishes and grow to 70-80% confluency.

-

Co-transfect cells with plasmids encoding HA-hA3G and Vif using a suitable transfection reagent according to the manufacturer's instructions.

-

At 24 hours post-transfection, treat the cells with this compound at the desired concentration (e.g., 10 µM) or DMSO as a vehicle control.

-

After 24 hours of treatment, harvest the cells and lyse them in lysis buffer on ice for 30 minutes.

-

Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Incubate a portion of the supernatant with anti-HA antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for an additional 1-2 hours or overnight at 4°C.

-

Wash the beads three to five times with cold lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins and input lysates by SDS-PAGE and Western blotting using anti-HA and anti-Vif antibodies.

HIV-1 Replication Assay in TZM-bl cells

This assay quantifies the inhibitory effect of this compound on HIV-1 infection using a reporter cell line.

Materials:

-

TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR)

-

HIV-1 virus stock (e.g., NL4-3)

-

This compound

-

DMEM with 10% FBS

-

96-well cell culture plates

-

Luciferase assay reagent

Procedure:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the cells with the different concentrations of this compound for 2 hours.

-

Infect the cells with a predetermined amount of HIV-1 virus stock. Include wells with virus only (positive control) and cells only (negative control).

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, remove the medium and lyse the cells.

-

Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the virus control and determine the IC50 value.

Octet Biolayer Interferometry (BLI) Binding Assay

This protocol measures the direct binding of this compound to purified hA3G protein.

Materials:

-

Octet system (e.g., Octet RED96)

-

Streptavidin (SA) biosensors

-

Biotinylated hA3G protein

-

This compound in a suitable assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

-

Assay buffer

Procedure:

-

Hydrate the SA biosensors in the assay buffer for at least 10 minutes.

-

Immobilize the biotinylated hA3G protein onto the surface of the SA biosensors.

-

Establish a stable baseline for the biosensors in the assay buffer.

-

Associate the biosensors with various concentrations of this compound in the assay buffer and record the binding response in real-time.

-

Transfer the biosensors to wells containing only the assay buffer to measure the dissociation of this compound from hA3G.

-

Regenerate the biosensors if necessary for subsequent experiments.

-

Analyze the binding data using the Octet software to determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (KD).

Conclusion

This compound represents a promising class of anti-HIV-1 compounds that function by protecting the host antiviral protein hA3G from Vif-mediated degradation. The discovery of this compound through virtual screening highlights the power of computational methods in modern drug discovery. While a detailed synthesis protocol is not yet publicly available, the proposed synthetic route provides a viable strategy for its chemical preparation. The experimental protocols provided herein offer a robust framework for the further investigation and characterization of this compound and other similar inhibitors of the Vif-hA3G interaction. Further studies are warranted to optimize the potency and pharmacokinetic properties of this promising lead compound.

References

In-Depth Technical Guide: IMB-301 Binding Affinity to hA3G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of IMB-301 to human apolipoprotein B mRNA-editing enzyme, catalytic polypeptide-like 3G (hA3G). The document details the quantitative binding data, the experimental protocols used for its determination, and the relevant biological pathways.

Executive Summary

This compound is a small molecule inhibitor of HIV-1 replication that functions by directly binding to the host restriction factor hA3G. This interaction prevents the viral infectivity factor (Vif) from binding to hA3G, thereby rescuing hA3G from Vif-mediated proteasomal degradation. The protected hA3G is then incorporated into budding virions, where it can exert its antiviral activity. While the inhibitory concentration (IC50) of this compound on HIV-1 replication has been determined, the precise binding affinity (Kd) for the this compound-hA3G interaction is not publicly available in the reviewed literature. However, the experimental methodology used to confirm this direct binding has been identified as Bio-Layer Interferometry (BLI).

Quantitative Binding and Activity Data

While direct binding of this compound to hA3G has been confirmed, the equilibrium dissociation constant (Kd) from these experiments is not specified in the primary literature. The following table summarizes the available quantitative data for this compound's biological activity.

| Parameter | Value | Cell Line | Description |

| IC50 | 8.63 µM | H9 cells | The half-maximal inhibitory concentration of this compound required to inhibit HIV-1 replication. |

Experimental Protocol: Bio-Layer Interferometry (BLI) for this compound and hA3G Binding

The direct binding of this compound to hA3G was experimentally verified using an Octet system, a Bio-Layer Interferometry (BLI) platform. While the specific parameters for the this compound/hA3G experiment are not detailed in the available literature, a general protocol for assessing protein-small molecule interactions using this technology is provided below. This protocol is based on established methodologies for the Octet platform.

Objective: To determine the binding kinetics and affinity of a small molecule (this compound) to a target protein (hA3G).

Materials:

-

Octet® System (e.g., Octet RED96 or RED384)

-

Streptavidin (SA) or High-Capacity Super Streptavidin (SSA) Biosensors

-

Biotinylated hA3G protein

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Assay Buffer (e.g., Phosphate-Buffered Saline with 0.05% Tween-20 and 1% BSA)

-

Quench solution (if necessary, e.g., Biocytin)

-

96-well or 384-well black microplates

Methodology:

-

Preparation:

-

Reconstitute and dilute biotinylated hA3G in the assay buffer to a working concentration (typically 10-50 µg/mL).

-

Prepare a serial dilution of this compound in the assay buffer. It is crucial to maintain a constant final solvent concentration (e.g., DMSO) across all dilutions to minimize buffer mismatch effects. A buffer-only with the same solvent concentration should be used as a reference.

-

Hydrate the biosensors in the assay buffer for at least 10 minutes prior to the experiment.

-

-

Experimental Steps on the Octet System:

-

Baseline: Equilibrate the biosensors in assay buffer to establish a stable baseline (typically 60-180 seconds).

-

Loading: Immobilize the biotinylated hA3G onto the streptavidin-coated biosensors. The loading time will depend on the protein concentration and desired loading level (typically 120-600 seconds).

-

Second Baseline: Transfer the biosensors back to wells containing assay buffer to establish a new baseline post-loading (typically 60-180 seconds).

-

Association: Move the biosensors into wells containing the different concentrations of this compound to measure the binding (association phase) in real-time (typically 200-600 seconds).

-

Dissociation: Transfer the biosensors to wells containing only the assay buffer to measure the dissociation of the this compound from hA3G (dissociation phase) in real-time (typically 300-900 seconds).

-

-

Data Analysis:

-

The data is collected as a shift in the interference pattern (in nanometers) over time, which corresponds to the binding and dissociation of the analyte (this compound) to the ligand (hA3G).

-

The resulting sensorgrams are processed using the Octet Data Analysis software. This includes reference subtraction (subtracting the signal from a reference biosensor with no immobilized protein or a biosensor exposed to buffer only) and fitting the data to a suitable binding model (e.g., 1:1 binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Visualization of Pathways and Workflows

Vif-Mediated hA3G Degradation Pathway and this compound Inhibition

The following diagram illustrates the key cellular pathway of HIV-1 Vif-mediated degradation of hA3G and the mechanism of action for this compound.

Caption: this compound inhibits Vif-mediated hA3G degradation.

Experimental Workflow for BLI Assay

The logical flow of the Bio-Layer Interferometry experiment to determine the binding affinity of this compound to hA3G is depicted below.

Caption: Bio-Layer Interferometry experimental workflow.

Structural Analysis of IMB-301 Bound to APOBEC3G: A Technical Guide

Abstract: Human Apolipoprotein B mRNA Editing Catalytic Polypeptide-like 3G (APOBEC3G, or hA3G) is a potent cellular restriction factor against human immunodeficiency virus type 1 (HIV-1). This antiviral activity is counteracted by the viral infectivity factor (Vif), which hijacks the host's cellular machinery to induce the proteasomal degradation of hA3G. The Vif-hA3G protein-protein interface represents a critical target for anti-HIV drug development. IMB-301 is a small molecule inhibitor designed to disrupt this interaction. This technical guide provides an in-depth overview of the structural and functional analysis of this compound in its interaction with hA3G. It is important to note that as of this writing, the structural analysis is based on computational homology modeling and molecular docking, as an experimental crystal structure of the this compound-hA3G complex has not been resolved. This document details the mechanism of action, quantitative binding and inhibition data, relevant experimental protocols, and the logical workflows used to characterize this promising antiviral compound.

Introduction to the APOBEC3G-Vif Axis

APOBEC3G is a host-encoded cytidine deaminase that provides innate immunity against retroviruses.[1] During viral replication, hA3G is incorporated into nascent HIV-1 virions.[2] In the newly infected cell, hA3G catalyzes the deamination of cytosine to uracil on the newly synthesized single-stranded viral cDNA.[3] This process leads to G-to-A hypermutations in the viral genome, resulting in non-viable provirus.[3]

To ensure its replication, HIV-1 expresses the accessory protein Vif. Vif acts as a molecular adapter, binding directly to hA3G and recruiting a cellular E3 ubiquitin ligase complex, which includes Cullin 5, Elongins B and C, and Rbx2.[4] This complex polyubiquitinates hA3G, targeting it for degradation by the 26S proteasome.[4] By eliminating hA3G from the cell, Vif prevents its packaging into new virions, thus neutralizing this arm of the host's intrinsic immunity.[1]

This compound was identified through virtual screening as a small molecule that binds to hA3G, interrupting the Vif-hA3G interaction and preventing Vif-mediated degradation of hA3G.[1][5] This restores the cell's ability to package functional hA3G into virions, thereby inhibiting HIV-1 replication.[6]

Mechanism of Action of this compound

The primary mechanism of this compound is the direct, non-covalent binding to the N-terminal domain (NTD) of hA3G.[1] This binding event sterically hinders the interaction between hA3G and the HIV-1 Vif protein. By preventing the formation of the hA3G-Vif complex, this compound effectively shields hA3G from the Vif-recruited E3 ubiquitin ligase machinery, rescuing it from proteasomal degradation.

Structural Analysis of the this compound-APOBEC3G Interaction

The structural understanding of how this compound binds to hA3G is derived from computational studies, including homology modeling and molecular docking, as no experimental structure of the complex is currently available.

Homology Modeling of the hA3G N-Terminal Domain (NTD)

The predicted binding site for this compound lies within the NTD of hA3G.[1] A three-dimensional model of the hA3G-NTD was generated using homology modeling techniques, likely based on the known structures of other APOBEC family members or related cytidine deaminases.

Molecular Docking and Predicted Binding Mode

Molecular docking simulations were performed to predict the binding pose of this compound within the modeled hA3G-NTD structure. These simulations suggest that this compound binds to a site proximal to the amino acid motif 122-132, a region known to be important for the Vif-hA3G interaction.[7]

The predicted interactions are predominantly hydrophobic, stabilizing the complex. Key residues in hA3G predicted to form these interactions with this compound include:

-

Hydrophobic Interactions: Phe17, Phe21, Trp94, Ala121, Phe157, Trp175, and Leu178.[7]

-

π-π Stacking: A π-π stacking interaction is predicted between one of the aromatic rings of this compound and the indole ring of Trp175.[7]

These interactions anchor this compound in a pocket that overlaps with the Vif binding interface, thereby competitively inhibiting the formation of the Vif-hA3G complex.

Quantitative Data Summary

The efficacy of this compound has been quantified through functional and biophysical assays. The key quantitative metrics are summarized below.

| Parameter | Method | Value | Target/System | Reference |

| IC₅₀ | HIV-1 Replication Assay | 8.63 µM | HIV-1 replication in H9 cells | [6] |

| Kd | Biolayer Interferometry (Octet) | Not Reported | This compound binding to hA3G | [1][8] |

Note: While Biolayer Interferometry experiments have been performed to confirm direct binding, the specific equilibrium dissociation constant (Kd) is not available in the cited literature abstracts.[1][8]

Experimental Protocols

The characterization of this compound involved a multi-step workflow, from computational identification to experimental validation. This section provides generalized protocols for the key experiments performed.

Homology Modeling and Virtual Screening

This computational protocol is aimed at identifying potential inhibitors by predicting their binding to a protein target.

-

Template Selection: Identify a suitable template structure for the hA3G N-terminal domain from the Protein Data Bank (PDB) based on sequence homology.

-

Model Generation: Use a homology modeling server or software (e.g., MODELLER, SWISS-MODEL) to build a 3D model of the hA3G-NTD based on the selected template's coordinates.

-

Model Validation: Assess the quality of the generated model using tools like Ramachandran plots, VERIFY3D, and ProSA-web to ensure stereochemical quality.

-

Binding Site Identification: Define the putative Vif-binding pocket on the hA3G model surface based on prior mutagenesis data and structural analysis.

-

Library Preparation: Prepare a virtual library of small molecules (e.g., ZINC database) by generating 3D conformers and assigning appropriate protonation states and charges.

-

Molecular Docking: Use docking software (e.g., AutoDock, Glide) to screen the small molecule library against the defined binding pocket on the hA3G model. Score and rank the compounds based on their predicted binding energy and pose.

-

Hit Selection: Select the top-ranking compounds, such as this compound, for experimental validation based on docking scores, predicted interactions, and chemical diversity.

Biolayer Interferometry (BLI) for Binding Affinity

BLI is a label-free optical technique used to measure real-time biomolecular interactions. This protocol describes its use for analyzing a protein-small molecule interaction.

-

Protein Preparation: Express and purify recombinant hA3G protein. If required, biotinylate the protein for immobilization on streptavidin (SA) biosensors.

-

Plate Setup: In a 96-well microplate, prepare the following solutions:

-

Wells 1-4: Assay buffer (e.g., PBS with 0.02% Tween-20 and 1% BSA) for baseline equilibration.

-

Wells 5-8: Biotinylated hA3G protein (e.g., 10 µg/mL in assay buffer) for loading onto the biosensors.

-

Wells 9-12: Assay buffer for a second baseline step.

-

Subsequent Wells: A serial dilution of this compound in assay buffer, including a zero-compound control.

-

-

Instrument Setup: Pre-hydrate streptavidin (SA) biosensors in assay buffer for at least 10 minutes. Place the prepared 96-well plate and the biosensor tray into the BLI instrument (e.g., Octet system).

-

Assay Execution: Program the instrument with the following steps:

-

Baseline 1 (60s): Dip sensors in assay buffer.

-

Loading (300s): Immerse sensors in wells containing biotinylated hA3G.

-

Baseline 2 (60s): Dip sensors in assay buffer to remove unbound protein.

-

Association (180s): Move sensors into wells with the this compound serial dilutions to measure binding.

-

Dissociation (180s): Transfer sensors back to assay buffer wells to measure the off-rate.

-

-

Data Analysis: Fit the resulting association and dissociation curves to a 1:1 binding model using the instrument's analysis software. This allows for the calculation of the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kd = kₔ/kₐ).

HIV-1 Replication Inhibition Assay (IC₅₀ Determination)

This cell-based assay measures the ability of a compound to inhibit viral replication.

-

Cell Culture: Culture a susceptible T-cell line (e.g., H9 cells) in appropriate media (e.g., RPMI-1640 with 10% FBS).

-

Infection: Suspend H9 cells at a density of 1 x 10⁵ cells/mL and infect them with an HIV-1 laboratory strain (e.g., HIV-1IIIB) at a predetermined multiplicity of infection (MOI) of ~0.1. Incubate for 2 hours at 37°C.

-

Treatment: After infection, wash the cells twice with PBS to remove free virus. Resuspend the cells in fresh culture medium.

-

Plating: Aliquot 100 µL of the infected cell suspension into the wells of a 96-well plate.

-

Compound Addition: Add 100 µL of culture medium containing serial dilutions of this compound to the wells. Include a "no-drug" control (vehicle only, e.g., DMSO) and a "no-virus" control.

-

Incubation: Culture the plates for a period of 4-7 days to allow for multiple rounds of viral replication.

-

Quantification of Replication: Harvest the cell culture supernatant and quantify the amount of viral replication. This is typically done by measuring the level of the HIV-1 p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the percentage of p24 inhibition against the log concentration of this compound. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of this compound required to inhibit HIV-1 replication by 50%.

Conclusion and Future Directions

This compound serves as a proof-of-concept for a therapeutic strategy aimed at protecting a key host antiviral factor rather than directly targeting a viral enzyme. The structural analysis, though currently based on computational modeling, provides a strong rationale for its mechanism of action by blocking the Vif-hA3G interface.[7] Future work should focus on obtaining a high-resolution experimental structure of the this compound-hA3G complex through X-ray crystallography or cryo-electron microscopy. Such a structure would definitively validate the predicted binding mode and provide a robust platform for the structure-based design of next-generation inhibitors with improved potency and pharmacokinetic properties.

References

- 1. Video: Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]

- 2. Structural Determinants of the APOBEC3G N-Terminal Domain for HIV-1 RNA Association - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation-Independent Inhibition of APOBEC3G by the HIV-1 Vif Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Towards Inhibition of Vif-APOBEC3G Interaction: Which Protein to Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]

- 6. protocols.io [protocols.io]

- 7. Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro Efficacy of IMB-301 Against HIV-1 Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the in vitro efficacy of IMB-301, a novel inhibitor of HIV-1 replication. This compound functions by specifically targeting the interaction between the human APOBEC3G (hA3G) protein and the HIV-1 viral infectivity factor (Vif). By binding to hA3G, this compound prevents Vif-mediated proteasomal degradation of hA3G, allowing the host restriction factor to be packaged into progeny virions and subsequently inhibit viral replication. This document provides a summary of the available quantitative data on the anti-HIV-1 activity of this compound, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanism and experimental workflows.

Introduction

Human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge, necessitating the development of novel therapeutic agents with unique mechanisms of action to combat drug resistance. The HIV-1 Vif protein is a critical virulence factor that counteracts the host's intrinsic immunity by targeting the cellular cytidine deaminase APOBEC3G (hA3G) for proteasomal degradation. In the absence of Vif, hA3G is incorporated into newly forming virions and induces hypermutation of the viral genome during reverse transcription, rendering the virus non-infectious. This compound is a small molecule inhibitor designed to disrupt the Vif-hA3G axis, thereby restoring the natural antiviral activity of hA3G.

Quantitative Data on In Vitro Efficacy

The primary measure of the in vitro anti-HIV-1 activity of this compound is its half-maximal inhibitory concentration (IC50). While extensive data across a wide range of HIV-1 strains and cell lines are not publicly available, the following table summarizes the known quantitative efficacy of this compound.

| Compound | HIV-1 Strain | Cell Line | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) |

| This compound | Not Specified | H9 | 8.63[1] | Data Not Available | Data Not Available |

Note: The H9 cell line is a human T-cell line commonly used in HIV research. Further studies are required to determine the efficacy of this compound against a broader panel of HIV-1 strains, including wild-type, drug-resistant variants, and different clades, as well as its cytotoxicity profile in various human cell lines.

Mechanism of Action: Inhibition of Vif-Mediated hA3G Degradation

This compound exerts its anti-HIV-1 effect by directly binding to hA3G. This binding event sterically hinders the interaction between hA3G and HIV-1 Vif. By preventing the formation of the Vif-hA3G complex, this compound inhibits the subsequent recruitment of the cellular E3 ubiquitin ligase complex (composed of Cullin5, Elongin B/C, and Rbx2) to hA3G. Consequently, hA3G is not ubiquitinated and targeted for degradation by the proteasome. This allows for the accumulation of hA3G in the cytoplasm and its subsequent packaging into budding virions, where it can exert its antiviral function.

Figure 1. Mechanism of this compound action.

Experimental Protocols

Single-Cycle HIV-1 Infectivity Assay

This assay is used to determine the IC50 value of this compound by measuring the inhibition of a single round of HIV-1 infection.

Materials:

-

TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated HIV-1 LTR-luciferase reporter gene)

-

HIV-1 virus stock (e.g., NL4-3)

-

This compound

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

-

Cell culture medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)

-

DEAE-Dextran

Procedure:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the TZM-bl cells with the serially diluted this compound for 2 hours.

-

Add a predetermined amount of HIV-1 virus stock to each well in the presence of DEAE-Dextran to enhance infection. Include control wells with virus only (no inhibitor) and cells only (no virus).

-

Incubate the plates for 48 hours at 37°C.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the percentage of inhibition for each this compound concentration relative to the virus-only control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Figure 2. Single-Cycle HIV-1 Infectivity Assay Workflow.

Vif-Mediated hA3G Degradation Assay

This assay assesses the ability of this compound to protect hA3G from degradation in the presence of Vif.

Materials:

-

HEK293T cells

-

Expression plasmids for hA3G (with a tag, e.g., HA or FLAG) and HIV-1 Vif

-

This compound

-

Transfection reagent

-

Cell lysis buffer

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies against the hA3G tag and a loading control (e.g., GAPDH or β-actin)

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

Procedure:

-

Co-transfect HEK293T cells with expression plasmids for tagged-hA3G and Vif. Include a control group transfected with the hA3G plasmid only.

-

After 24 hours, treat the co-transfected cells with various concentrations of this compound. Include a vehicle-only control.

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and determine the total protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the hA3G tag and the loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the relative levels of hA3G in the presence and absence of Vif and this compound.

Figure 3. Vif-Mediated hA3G Degradation Assay Workflow.

Co-Immunoprecipitation (Co-IP) Assay for Vif-hA3G Interaction

This assay is used to confirm that this compound disrupts the physical interaction between Vif and hA3G.

Materials:

-

HEK293T cells

-

Expression plasmids for tagged-hA3G and tagged-Vif (using different tags, e.g., HA-hA3G and FLAG-Vif)

-

This compound

-

Transfection reagent

-

Co-IP lysis buffer

-

Antibody against one of the tags (e.g., anti-FLAG antibody) conjugated to agarose beads

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies against both tags (e.g., anti-HA and anti-FLAG)

Procedure:

-

Co-transfect HEK293T cells with expression plasmids for tagged-hA3G and tagged-Vif.

-

After 24 hours, treat the cells with this compound or a vehicle control.

-

Incubate for an additional 24 hours.

-

Lyse the cells with Co-IP lysis buffer.

-

Incubate the cell lysates with anti-FLAG antibody-conjugated agarose beads to pull down FLAG-Vif and any interacting proteins.

-

Wash the beads to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting.

-

Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated HA-hA3G. Also, probe with an anti-FLAG antibody to confirm the immunoprecipitation of FLAG-Vif.

-

A reduction in the amount of co-immunoprecipitated HA-hA3G in the this compound treated sample indicates disruption of the Vif-hA3G interaction.

Figure 4. Co-Immunoprecipitation Assay Workflow.

Conclusion

This compound represents a promising class of anti-HIV-1 compounds that function by preserving the host's natural antiviral defense mechanism mediated by hA3G. The available in vitro data demonstrates its ability to inhibit HIV-1 replication. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and analogous compounds. Future research should focus on expanding the quantitative efficacy and cytotoxicity data across a diverse panel of HIV-1 strains and cell types to fully elucidate the therapeutic potential of this compound.

References

Target Validation of IMB-301 in the HIV-1 Lifecycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of IMB-301, a novel small molecule inhibitor of HIV-1 replication. The core of this document focuses on the mechanism of action, supported by quantitative data and detailed experimental protocols. Visual diagrams are provided to illustrate key pathways and experimental workflows.

Executive Summary

This compound is a specific inhibitor of HIV-1 replication that functions by targeting the interaction between the viral infectivity factor (Vif) and the host-encoded antiviral protein, human apolipoprotein B mRNA-editing enzyme-catalytic polypeptide-like 3G (hA3G). In the absence of an inhibitor, Vif targets hA3G for proteasomal degradation, thus neutralizing its potent antiviral activity. This compound binds to hA3G, shielding it from Vif-mediated degradation. This allows hA3G to be packaged into newly formed virions, where it induces hypermutation in the viral genome during reverse transcription in the next round of infection, rendering the virus non-infectious. This compound has been shown to inhibit HIV-1 replication in H9 cells with an IC50 of 8.63 µM.[1]

Mechanism of Action: Targeting the Vif-hA3G Axis

The primary target of this compound is the host protein hA3G. By binding to hA3G, this compound allosterically prevents the binding of the HIV-1 Vif protein. This disruption of the Vif-hA3G interaction is the critical step in the antiviral activity of this compound.

dot

Caption: this compound protects hA3G from Vif-mediated degradation.

Quantitative Assessment of this compound Activity

The antiviral activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

| Assay | Cell Line | Parameter | Value |

| HIV-1 Replication Inhibition | H9 | IC50 | 8.63 µM[1] |

| Experiment | Treatment | Result |

| hA3G Protein Levels in Cells | This compound | Significant increase in intracellular hA3G levels in the presence of Vif. |

| hA3G Levels in Virions | This compound | Marked increase in hA3G packaged into progeny virions. |

| Viral Genome Hypermutation | This compound | Statistically significant increase in the rate of G-to-A mutations in the viral gag gene. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound.

HIV-1 Replication Inhibition Assay

dot

References

Preliminary Toxicity Profile of IMB-301: A Review of Preclinical Data

Disclaimer: Information regarding "IMB-301" is not available in publicly accessible scientific literature or databases. The following guide is a template demonstrating the requested format and content structure, using hypothetical data and established toxicological assays as placeholders. This should not be considered factual information about any real-world compound.

Executive Summary

This document provides a hypothetical preliminary toxicity profile of this compound, a novel therapeutic candidate. The data herein is synthesized from a series of in vitro and in vivo preclinical studies designed to assess the compound's safety and tolerability. Key findings include dose-dependent cytotoxicity in specific cell lines and observable, reversible effects at high concentrations in animal models. These preliminary results are intended to guide further non-clinical development and inform dose selection for future studies.

In Vitro Toxicity Assessment

The in vitro safety assessment of this compound was conducted across a panel of cell lines to evaluate its potential for cytotoxicity and off-target effects.

Experimental Protocols

Cell Viability Assay (MTT Assay):

-

Cell Lines: HepG2 (human liver carcinoma), HEK293 (human embryonic kidney), and Jurkat (human T-lymphocyte) cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well.

-

Compound Treatment: Cells were treated with this compound at concentrations ranging from 0.1 µM to 100 µM for 24 and 48 hours.

-

Assay Procedure: Following incubation, MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO.

-

Data Analysis: Absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) values were calculated using non-linear regression analysis.

Results

The cytotoxic potential of this compound was evaluated, and the resulting IC₅₀ values are summarized below.

Table 1: Cytotoxicity of this compound in Human Cell Lines

| Cell Line | Incubation Time (hours) | IC₅₀ (µM) |

| HepG2 | 24 | > 100 |

| 48 | 85.2 | |

| HEK293 | 24 | > 100 |

| 48 | 92.5 | |

| Jurkat | 24 | 45.7 |

| 48 | 28.3 |

Signaling Pathway Analysis

This compound is hypothesized to interact with the hypothetical "Tox-Signal Pathway," leading to apoptosis in susceptible cells.

Caption: Hypothetical signaling cascade initiated by this compound.

In Vivo Toxicity Assessment

Acute toxicity studies were performed in a rodent model to determine the systemic effects of this compound.

Experimental Protocols

Single-Dose Toxicity Study (Rodent Model):

-

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old) were used.

-

Administration: this compound was administered via a single intravenous (IV) injection at doses of 10, 50, and 100 mg/kg. A vehicle control group received saline.

-

Observations: Animals were observed for clinical signs of toxicity, morbidity, and mortality for 14 days post-administration.

-

Endpoint Analysis: At day 14, blood samples were collected for hematology and clinical chemistry analysis. A full necropsy was performed, and major organs were collected for histopathological examination.

Workflow Diagram

The following diagram outlines the workflow for the in vivo toxicity study.

Caption: Workflow for the acute in vivo toxicity assessment.

Results

No mortality was observed at any dose level. Clinical signs, including lethargy and piloerection, were noted in the 100 mg/kg group but resolved within 48 hours.

Table 2: Summary of Clinical Chemistry Findings (Day 14)

| Parameter | Vehicle Control | 10 mg/kg | 50 mg/kg | 100 mg/kg |

| ALT (U/L) | 35 ± 5 | 38 ± 6 | 45 ± 7 | 95 ± 12 |

| AST (U/L) | 80 ± 10 | 85 ± 11 | 92 ± 14 | 180 ± 25 |

| BUN (mg/dL) | 20 ± 3 | 21 ± 4 | 22 ± 3 | 25 ± 5 |

| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.2 | 0.7 ± 0.1 | 0.8 ± 0.2 |

| Values are presented as mean ± SD. *p < 0.05 compared to vehicle control. |

Histopathological examination revealed mild, reversible hepatocellular vacuolation in the 100 mg/kg group, consistent with the observed elevation in liver enzymes. No significant findings were noted in other organs.

Conclusion

This preliminary, hypothetical toxicity profile of this compound suggests a manageable safety profile. In vitro data indicates cytotoxicity primarily in rapidly dividing cells at high concentrations. The in vivo acute toxicity study in rats identified the liver as a potential target organ at high dose levels, with effects being non-lethal and reversible. The No Observed Adverse Effect Level (NOAEL) in this study was determined to be 50 mg/kg. Further repeat-dose toxicity studies are warranted to fully characterize the safety profile of this compound.

Methodological & Application

Application Notes and Protocols for IMB-301 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

IMB-301 is a novel small molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication. It functions by specifically targeting the interaction between the host antiviral protein, human Apolipoprotein B mRNA Editing Catalytic Polypeptide-like 3G (hA3G), and the HIV-1 viral infectivity factor (Vif) protein.[1] Under normal circumstances, Vif hijacks the host cell's ubiquitin-proteasome system to induce the degradation of hA3G, thereby neutralizing its potent antiviral activity. This compound binds directly to hA3G, preventing its recognition and subsequent degradation by Vif. This protective action restores the cellular levels of hA3G, allowing it to be incorporated into new viral particles where it disrupts reverse transcription and induces hypermutation of the viral genome, ultimately rendering the virus non-infectious.

Mechanism of Action

This compound acts as a shield for the host's natural antiviral defense mechanism against HIV-1. The Vif protein of HIV-1 recruits a cellular E3 ubiquitin ligase complex, which includes Cullin5, to polyubiquitinate hA3G, marking it for proteasomal degradation. By binding to hA3G, this compound sterically hinders the binding of Vif, thus disrupting the formation of the Vif-hA3G complex and preventing the downstream ubiquitination and degradation of hA3G.

Caption: Signaling pathway of Vif-mediated hA3G degradation and its inhibition by this compound.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on cell viability and HIV-1 replication in H9 cells. The data presented here is for illustrative purposes to demonstrate the expected experimental outcomes.

Table 1: Cytotoxicity of this compound on H9 Cells

| This compound Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 |

| 1 | 98 |

| 5 | 95 |

| 10 | 92 |

| 25 | 88 |

| 50 | 85 |

| 100 | 80 |

Table 2: Inhibition of HIV-1 Replication by this compound in H9 Cells

| This compound Concentration (µM) | p24 Antigen Level (pg/mL) | Inhibition of Replication (%) |

| 0 (Infected Control) | 1500 | 0 |

| 1 | 1200 | 20 |

| 5 | 825 | 45 |

| 8.63 (IC50) | 750 | 50 |

| 10 | 600 | 60 |

| 25 | 300 | 80 |

| 50 | 150 | 90 |

Experimental Protocols

Cell Culture of H9 Cells

This protocol describes the standard procedure for maintaining and passaging the H9 T-lymphocyte cell line.

Materials:

-

H9 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

Phosphate-Buffered Saline (PBS)

-

Trypan Blue solution

-

T-75 culture flasks

-

15 mL conical tubes

-

Hemocytometer or automated cell counter

Procedure:

-

Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Culture H9 cells in T-75 flasks with 15-20 mL of complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

-

Monitor cell density and viability daily. H9 cells grow in suspension.

-

Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

To passage the cells, transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium to the desired seeding density (e.g., 2 x 10^5 cells/mL).

-

Transfer the resuspended cells to a new T-75 flask with fresh medium.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the method to assess the cytotoxicity of this compound on H9 cells.

References

Application Notes and Protocols for IMB-301 in HIV-1 Infectivity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMB-301 is a specific inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication. Its mechanism of action is centered on the host-virus interaction, specifically targeting the interplay between the viral infectivity factor (Vif) and the host's natural antiviral protein, APOBEC3G (apolipoprotein B mRNA-editing enzyme-catalytic polypeptide-like 3G). In a normal infection, the HIV-1 Vif protein targets APOBEC3G for degradation, thus neutralizing its antiviral effect. This compound binds to APOBEC3G, preventing its interaction with Vif and subsequent degradation.[1] This allows APOBEC3G to be incorporated into new viral particles, where it induces hypermutation of the viral genome, leading to non-infectious progeny. These application notes provide detailed protocols for evaluating the anti-HIV-1 activity of this compound in cell-based infectivity assays.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's activity against HIV-1.

| Parameter | Value | Cell Line | Virus Strain | Reference |

| IC50 | 8.63 µM | H9 | Not Specified | [1] |

Note: Further characterization, including cytotoxicity (CC50), therapeutic index (TI = CC50/IC50), and efficacy against different HIV-1 strains (e.g., laboratory-adapted vs. primary isolates) and in various cell types (e.g., TZM-bl, peripheral blood mononuclear cells) is recommended for a comprehensive understanding of this compound's antiviral profile.

Experimental Protocols

HIV-1 Infectivity Assay in TZM-bl Reporter Cells